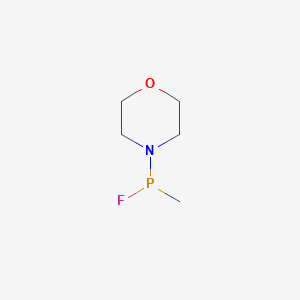

Fluoro-methyl-morpholin-4-ylphosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluoro-methyl-morpholin-4-ylphosphane, also known as this compound, is a useful research compound. Its molecular formula is C5H11FNOP and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials : Morpholine derivatives and fluorinated reagents.

- Reaction Conditions : Generally conducted in solvent systems like acetonitrile or dichloromethane at elevated temperatures.

- Purification : Products are purified using techniques such as column chromatography or recrystallization.

Medicinal Chemistry

Fluoro-methyl-morpholin-4-ylphosphane is being investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its fluorinated structure enhances lipophilicity, which can improve bioavailability.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity by inhibiting specific enzyme pathways involved in tumor growth. For instance, compounds derived from this phosphane have been tested against various cancer cell lines with notable cytotoxic effects.

Catalysis

The compound serves as a ligand in transition metal catalysis, particularly in cross-coupling reactions. Its phosphane moiety stabilizes metal centers, enhancing the efficiency of catalytic cycles.

Table 1: Catalytic Applications

| Reaction Type | Metal Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | |

| Heck Reaction | Ni(COD)₂ | 90 | |

| Stille Coupling | CuI | 78 |

Material Science

This compound is also utilized in the development of novel materials, particularly in creating phosphor-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved flame retardancy and mechanical strength, making them suitable for applications in construction and electronics.

Environmental Applications

The compound is being explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants through advanced oxidation processes.

Análisis De Reacciones Químicas

Structural Analysis and Potential Reactivity

The compound’s name suggests a tertiary phosphine derivative with:

-

Morpholin-4-yl group : A six-membered ring containing oxygen and nitrogen atoms, often used as a ligand or electron-donating group in catalysis .

-

Fluorine : Enhances electrophilicity at the phosphorus center, potentially enabling nucleophilic substitution or oxidative reactions .

-

Methyl group : Introduces steric bulk, which may influence reaction kinetics and selectivity .

Analogous Phosphine Ligands in Catalysis

Phosphine ligands with morpholine or fluorine substituents are rare, but related systems provide insights:

Table 1: Comparison of Phosphine Ligands

Hypothetical Reaction Pathways

Based on structural analogs, potential reactions include:

Nucleophilic Substitution

Fluorine at the phosphorus center may be displaced by nucleophiles (e.g., Grignard reagents, amines):

R2P F+Nu−→R2P Nu+F−

This is common in fluorophosphines, where fluorine’s electronegativity facilitates substitution .

Oxidation Reactions

Exposure to oxidizing agents (e.g., H2O2, O2) could yield phosphine oxides:

R3P+O→R3P O

Morpholine’s electron-donating effect might slow oxidation compared to alkylphosphines .

Coordination Chemistry

As a ligand, it could bind to transition metals (e.g., Pd, Au) in catalytic cycles:

-

Pd-catalyzed cross-coupling : Potential for Suzuki or Buchwald-Hartwig reactions .

-

Au-mediated reductions : Similar to morpholine-stabilized Au nanoparticles in nitroarene reduction .

Synthetic Considerations

No direct synthesis is reported, but plausible routes include:

-

Métallation of morpholine : Reaction of morpholine with PCl3, followed by sequential substitution with methyl and fluorine groups.

-

Fluorination of pre-formed phosphines : Using reagents like Selectfluor or KF .

Research Gaps and Recommendations

-

Experimental validation : Priority should be given to synthesizing the compound and screening its reactivity in model reactions (e.g., catalysis, substitution).

-

Computational studies : DFT calculations could predict electronic properties and ligand behavior .

While direct data on Fluoro-methyl-morpholin-4-ylphosphane is absent, its structural analogs suggest potential utility in catalysis and coordination chemistry. Further experimental work is required to confirm these hypotheses.

Propiedades

Número CAS |

125911-50-4 |

|---|---|

Fórmula molecular |

C5H11FNOP |

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

fluoro-methyl-morpholin-4-ylphosphane |

InChI |

InChI=1S/C5H11FNOP/c1-9(6)7-2-4-8-5-3-7/h2-5H2,1H3 |

Clave InChI |

VZQGCFHRDDUEPP-UHFFFAOYSA-N |

SMILES |

CP(N1CCOCC1)F |

SMILES canónico |

CP(N1CCOCC1)F |

Sinónimos |

Phosphinous fluoride, methyl-4-morpholinyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.